molecular formula C14H13N5O2 B3248075 Benzyl 2-(6-amino-9H-purin-9-yl)acetate CAS No. 183181-27-3

Benzyl 2-(6-amino-9H-purin-9-yl)acetate

Cat. No.: B3248075
CAS No.: 183181-27-3
M. Wt: 283.29 g/mol
InChI Key: REEOHDZSWIHYBI-UHFFFAOYSA-N
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Description

Benzyl 2-(6-amino-9H-purin-9-yl)acetate is an organic compound that belongs to the class of purine derivatives It is characterized by the presence of a benzyl group attached to the 2-position of a purine ring, which also contains an amino group at the 6-position

Scientific Research Applications

Benzyl 2-(6-amino-9H-purin-9-yl)acetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-amino-9H-purin-9-yl)acetate typically involves the reaction of 6-amino-9H-purine with benzyl chloroacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-amino-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-(6-amino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(6-amino-9H-purin-9-yl)acetate is unique due to its specific structural features, such as the presence of both a benzyl group and an amino group on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl 2-(6-aminopurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c15-13-12-14(17-8-16-13)19(9-18-12)6-11(20)21-7-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEOHDZSWIHYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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